4-Methyl-4-(propan-2-yl)heptane
Description
4-Methyl-4-(propan-2-yl)heptane is a branched alkane with the molecular formula C11H24. Its structure features a heptane backbone substituted with a methyl group and an isopropyl group at the fourth carbon (Figure 1). This branching reduces molecular symmetry, influencing physical properties such as boiling point, density, and solubility compared to linear alkanes. Computational tools like Multiwfn () and density-functional theory () could theoretically model its electronic structure and properties.
Properties
CAS No. |
61869-00-9 |
|---|---|
Molecular Formula |
C11H24 |
Molecular Weight |
156.31 g/mol |
IUPAC Name |
4-methyl-4-propan-2-ylheptane |
InChI |
InChI=1S/C11H24/c1-6-8-11(5,9-7-2)10(3)4/h10H,6-9H2,1-5H3 |
InChI Key |
LSJZMBVEVGYTAG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)(CCC)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-4-(propan-2-yl)heptane can be achieved through various organic reactions. One common method involves the alkylation of heptane with isopropyl chloride in the presence of a strong base such as sodium hydride. The reaction typically occurs under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound often involves catalytic hydrogenation of the corresponding alkenes. This process uses a metal catalyst, such as palladium or platinum, under high pressure and temperature to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-4-(propan-2-yl)heptane undergoes several types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium (Pd) or platinum (Pt) catalyst
Substitution: Chlorine (Cl2), bromine (Br2), UV light
Major Products Formed
Oxidation: Alcohols, ketones, carboxylic acids
Reduction: Alkanes
Substitution: Haloalkanes
Scientific Research Applications
4-Methyl-4-(propan-2-yl)heptane has various applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Methyl-4-(propan-2-yl)heptane involves its interaction with various molecular targets. In biological systems, it can interact with lipid membranes due to its hydrophobic nature, potentially affecting membrane fluidity and permeability . In chemical reactions, its branched structure influences its reactivity and the types of products formed .
Comparison with Similar Compounds
Branching Effects in Alkanes
Branched alkanes generally exhibit lower boiling points and higher volatility than their linear isomers due to reduced surface area and weaker van der Waals interactions. For example:
- Heptane (C7H16) : Linear, boiling point ≈ 98°C.
- 2,2,4-Trimethylpentane (iso-octane, C8H18) : Branched, boiling point ≈ 99°C (lower than linear octane, 126°C).
4-Methyl-4-(propan-2-yl)heptane, with two bulky substituents, likely has a boiling point lower than linear heptane derivatives but higher than smaller branched alkanes like iso-octane.
Comparison with Cyclic and Bicyclic Compounds
and highlight bicyclic and cyclic hydrocarbons (e.g., 7-butylbicyclo[4.1.0]heptane , 7-Oxabicyclo[4.1.0]heptane ). These compounds differ structurally but share steric hindrance effects. Key contrasts include:
- Solubility: Branched alkanes like this compound are typically less polar and more soluble in nonpolar solvents (e.g., heptane) than oxygenated bicyclic compounds ().
- Stability : Cyclic systems often exhibit higher rigidity and thermal stability compared to branched alkanes.
Functionalized Analogues
identifies 4-isopropylphenol and 4-isopropenylphenol as BPA degradation products. While these share the isopropyl substituent, their aromatic rings and hydroxyl groups confer distinct properties:
| Property | This compound | 4-Isopropylphenol |
|---|---|---|
| Polarity | Nonpolar | Polar (due to -OH) |
| Boiling Point | Estimated 160–180°C | 212–215°C |
| Reactivity | Low (saturated alkane) | High (phenolic -OH) |
Research Findings and Methodological Insights
Computational Predictions
The Colle-Salvetti correlation-energy formula () and Multiwfn software () could predict this compound’s electron density distribution and local kinetic energy, aiding in understanding its stability and reactivity.
Experimental Limitations
Direct experimental data for this compound are scarce in the provided evidence. However, methods like GC/MS-MS () and SHELX crystallography tools () are applicable for characterizing similar branched hydrocarbons.
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